VRT-325
Overview
Description
VRT-325 is a novel small molecule discovered through the screening of a compound library. It is designed to address the genetic defect in cystic fibrosis caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. This compound promotes the efflux of ΔF508-CFTR from the endoplasmic reticulum and restores chloride transport levels in epithelial cells derived from cystic fibrosis bronchi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VRT-325 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound can be synthesized through a series of chemical reactions involving the formation of quinazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely published. Typically, such compounds are produced in specialized facilities under strict conditions to ensure purity and consistency. The production process involves large-scale synthesis, purification, and quality control to meet research and therapeutic standards .
Chemical Reactions Analysis
Types of Reactions
VRT-325 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
VRT-325 has several scientific research applications, including:
Chemistry: Used as a tool to study the folding and trafficking of proteins, particularly CFTR.
Biology: Investigated for its role in correcting protein misfolding and promoting proper protein trafficking.
Medicine: Explored as a potential therapeutic agent for cystic fibrosis by restoring the function of mutant CFTR proteins.
Industry: Utilized in the development of new drugs and therapies targeting protein misfolding diseases
Mechanism of Action
VRT-325 exerts its effects by promoting the proper folding and trafficking of the ΔF508-CFTR protein. It interacts with the mutant protein, facilitating its exit from the endoplasmic reticulum and enhancing its stability and function at the cell surface. The compound decreases the apparent ATP affinity of the mutant CFTR, which may account for its ability to rescue the biosynthetic defect .
Comparison with Similar Compounds
Similar Compounds
VRT-422: Another quinazoline compound that was optimized to yield VRT-325.
RDR1, KM60, KM57: Structurally diverse correctors that restore the trafficking and function of the F508del-CFTR mutation.
Uniqueness
This compound is unique in its ability to promote the proper folding and trafficking of the ΔF508-CFTR protein, making it a valuable tool in cystic fibrosis research. Its dual corrector-potentiator activity sets it apart from other compounds that may only act as correctors or potentiators .
Properties
IUPAC Name |
4-cyclohexyloxy-2-[1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4S/c1-20(30-16-18-31(19-17-30)36(32,33)23-14-12-21(34-2)13-15-23)26-28-25-11-7-6-10-24(25)27(29-26)35-22-8-4-3-5-9-22/h6-7,10-15,20,22H,3-5,8-9,16-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNFVCAHHFNREI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=N1)OC3CCCCC3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474707 | |
Record name | VRT-325 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815592-21-3 | |
Record name | VRT-325 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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